4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-isopropyl-5-methylphenoxyacetylhydrazonomethylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- 3-((E)-{2-[2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C17H10BrClO4S |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(4-bromo-2-methoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H10BrClO4S/c1-22-16(20)11-8-9(18)6-7-12(11)23-17(21)15-14(19)10-4-2-3-5-13(10)24-15/h2-8H,1H3 |
InChI Key |
WZIYRXZYVVARMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.